Iridium hexafluoride

Description

Significance of High-Valent Transition Metal Fluorides in Contemporary Inorganic Chemistry

High-valent transition metal fluorides are a class of compounds that play a unique role in modern inorganic chemistry. researchgate.net Fluorine's high electronegativity and small size stabilize unusually high oxidation states for transition metals. For many elements, the highest known oxidation state can only be achieved in a fluoride (B91410) compound. wikipedia.org These compounds, such as the hexafluorides of molybdenum, tungsten, osmium, and platinum, are often volatile molecular solids, liquids, or gases. wikipedia.org

Their significance stems primarily from their exceptional oxidizing power. researchgate.netchemistryviews.org High-valent fluorides are potent fluorinating and oxidizing agents, capable of reacting with a wide range of substances, including noble metals and even molecular oxygen, as famously demonstrated by platinum hexafluoride. wikipedia.orgwechemglobal.com This reactivity makes them valuable reagents in chemical synthesis and fundamental research, driving investigations into bonding, structure, and the limits of chemical oxidation. researchgate.netlookchem.com The study of these compounds contributes significantly to understanding fluorine chemistry, which has broad applications in materials science and pharmaceuticals. ontosight.ai

Historical Context of Iridium Fluoride Chemistry

The history of iridium fluoride chemistry is linked to the broader timeline of fluorine and iridium research. Iridium was discovered in 1803 by Smithson Tennant in the acid-insoluble residues of platinum ores. wikipedia.org The element was named after the Greek goddess Iris, meaning "rainbow," due to the vibrant colors of its salts. americanelements.com For decades, the extreme reactivity of elemental fluorine hampered the synthesis of its compounds. A breakthrough came in 1886 when Henri Moissan isolated fluorine via electrolysis, notably using a corrosion-resistant platinum-iridium alloy for his equipment. wikipedia.org

The synthesis of iridium hexafluoride was first reported in 1929 by Ruff and Fischer. drugfuture.comresearchgate.net It is prepared by the direct reaction of iridium metal with an excess of elemental fluorine gas at elevated temperatures, typically around 300 °C. wikipedia.orgpilgaardelements.com Due to its thermal instability, the product must be quickly cooled to prevent it from dissociating. wikipedia.org Subsequent research has led to the characterization of other iridium fluorides, including iridium(V) fluoride (IrF₅) and iridium(IV) fluoride (IrF₄), often prepared through the reduction or controlled decomposition of IrF₆. pilgaardelements.comhandwiki.orgwikipedia.org

Overview of this compound's Role in Fundamental Chemical Research

This compound is a cornerstone compound for fundamental research in several areas of chemistry. As one of the most powerful oxidizing agents known, its reactivity is a subject of intense study. chemistryviews.orgwechemglobal.com It is employed in research to explore the properties of fluorine and its interactions with other elements, which can lead to the discovery of new compounds and materials. lookchem.com

Key areas of fundamental research involving IrF₆ include:

Structural Chemistry: The molecule's octahedral geometry in the gas and liquid phases has been confirmed through various spectroscopic methods. wikipedia.orgwechemglobal.com In the solid state, it adopts an orthorhombic crystal structure. wikipedia.orgwechemglobal.com These structural details provide valuable data for theoretical models of bonding in hypervalent molecules.

Spectroscopy: IrF₆ has been extensively studied using infrared (IR) and UV-vis spectroscopy. researchgate.netd-nb.info These investigations provide insight into its vibrational modes and electronic structure, serving as a benchmark for computational chemistry methods. d-nb.info

Reaction Pathways: Research into the chemical behavior of IrF₆ explores its powerful fluorinating capabilities and its reactions with various substrates. lookchem.com It is known to be reduced to lower fluorides, such as IrF₅, by certain reagents. handwiki.org

Scope and Objectives of Current this compound Investigations

Contemporary research on this compound continues to push the boundaries of inorganic chemistry. A significant area of focus is the photochemical decomposition of IrF₆. chemistryviews.orgd-nb.info By using matrix-isolation techniques, where IrF₆ is trapped in an inert gas matrix at cryogenic temperatures, researchers can initiate its defluorination with specific wavelengths of light. This has allowed for the systematic synthesis and spectroscopic characterization of the entire series of lower-valent molecular iridium fluorides, IrFₙ (where n = 1–5), providing previously unavailable data on their structures and properties. chemistryviews.org

Another active research front involves computational chemistry to predict the behavior of iridium fluorides under extreme conditions. wechemglobal.com Theoretical calculations suggest that under high pressure (around 39 GPa), this compound might react further with fluorine to form iridium octafluoride (IrF₈), a compound that has not yet been synthesized. wikipedia.orgwechemglobal.com

Furthermore, IrF₆ is utilized in applications related to nuclear technology, specifically in the separation of iridium isotopes. iranintl.comeurasiareview.com The volatility of the compound is key to processes that can enrich the ¹⁹¹Ir isotope. This enriched iridium has applications in medicine for producing the radioisotope ¹⁹²Ir, which is used in brachytherapy (a form of internal radiotherapy) and industrial radiography. iranintl.comeurasiareview.comaeoi.org.ir

Physical and Structural Properties of this compound

The following tables summarize key physical and structural data for this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | IrF₆ | wikipedia.org |

| Molar Mass | 306.22 g/mol | wikipedia.org |

| Appearance | Yellow crystalline solid | wikipedia.orgamericanelements.com |

| Melting Point | 44 °C (111 °F; 317 K) | wikipedia.orgamericanelements.com |

| Boiling Point | 53.6 °C (128.5 °F; 326.8 K) | wikipedia.orgamericanelements.com |

| Density (solid) | 5.11 g/cm³ | wikipedia.orgamericanelements.com |

| Property | Value | Reference |

|---|---|---|

| Molecular Geometry (gas/liquid) | Octahedral (Oₕ point group) | wikipedia.orgwechemglobal.com |

| Crystal Structure (solid, at -140 °C) | Orthorhombic (Pnma space group) | wikipedia.orgwechemglobal.com |

| Ir–F Bond Length | 1.833 Å | wikipedia.orgwechemglobal.com |

| Lattice Parameters (a, b, c) | 9.411 Å, 8.547 Å, 4.952 Å | wikipedia.orgwechemglobal.com |

Structure

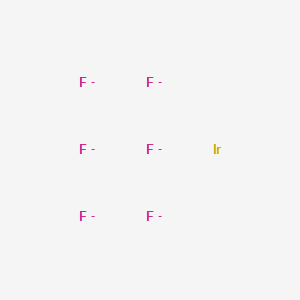

2D Structure

Properties

CAS No. |

7783-75-7 |

|---|---|

Molecular Formula |

F6Ir-6 |

Molecular Weight |

306.21 g/mol |

IUPAC Name |

iridium;hexafluoride |

InChI |

InChI=1S/6FH.Ir/h6*1H;/p-6 |

InChI Key |

ZOFKEMZPFZLTIB-UHFFFAOYSA-H |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[Ir] |

physical_description |

Golden-yellow solid; Highly hygroscopic; [Merck Index] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for investigating the vibrational modes of molecules. For iridium hexafluoride and its related species, this technique allows for the precise determination of iridium-fluorine and iridium-oxygen bond characteristics.

Matrix-isolation is a technique used to trap reactive species in an inert solid matrix at low temperatures, allowing for their spectroscopic study. This compound (IrF₆) and its lower fluorides have been extensively studied using this method, typically in neon (Ne) and argon (Ar) matrices at cryogenic temperatures (around 6 K). nih.gov

When IrF₆ is isolated in a neon matrix, its infrared spectrum shows bands that are split into three components at 722.8, 720.6, and 718.1 cm⁻¹. nih.gov In an argon matrix, only two bands are observed at 719.3 and 716.0 cm⁻¹. nih.gov This splitting is attributed to the weak interactions between the IrF₆ molecules and the noble gas atoms of the matrix. nih.gov

The photo-initiated defluorination of IrF₆ in these matrices allows for the in-situ generation and characterization of lower iridium fluorides. nih.gov Irradiation of matrix-isolated IrF₆ with UV light (e.g., λ=365 nm) leads to the formation of iridium pentafluoride (IrF₅) and iridium trifluoride (IrF₃). nih.govchemistryviews.org Further irradiation at a shorter wavelength (e.g., λ=278 nm) can produce iridium tetrafluoride (IrF₄) and iridium difluoride (IrF₂). nih.govchemistryviews.org The formation of these species is monitored by the appearance of new absorption bands in the IR spectrum. nih.gov

For instance, the photolysis of IrF₆ in a neon matrix results in the appearance of strong IR bands at 697.8 cm⁻¹ and weaker bands at 684.9, 658.8, 647.5, and 645.5 cm⁻¹, which are characteristic of the newly formed lower fluorides. nih.govd-nb.info

Table 1: Experimentally Observed IR Frequencies of Iridium Fluorides in Noble Gas Matrices

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying the electronic structure of transition metal compounds like this compound.

The gas-phase absorption spectrum of this compound has been recorded over a wide spectral range, from 2500 to 40,000 cm⁻¹. bohrium.com The spectrum is characterized by several broad and structureless absorption bands. bohrium.comresearchgate.net

In matrix-isolation studies, which closely mimic the gas phase, the UV-Vis spectrum of IrF₆ in a neon matrix at 6 K shows intense broad bands at 283.6 nm and 241.8 nm, along with a distinct, relatively intense shoulder at 336.8 nm. nih.gov These absorptions are attributed to electronic transitions within the 5d orbitals of the iridium atom, which are split by the octahedral ligand field of the fluorine atoms. bohrium.com The broad nature of these bands is indicative of the complex electronic structure and potential for Jahn-Teller distortion in the excited states. nih.gov

Table of Compounds

Compound Name Chemical Formula This compound IrF₆ Iridium Pentafluoride IrF₅ Iridium Tetrafluoride IrF₄ Iridium Trifluoride IrF₃ Iridium Difluoride IrF₂ Iridium Monofluoride IrF This compound Anion IrF₆⁻ Iridium Pentafluoride Anion IrF₅⁻ Iridium Oxyfluoride OIrF Iridium Oxydifluoride OIrF₂ Fluoro(oxo)iridium Fluoride (B91410) FOIrF Oxygen Difluoride OF₂ Platinum Pt

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Spectroscopic Signatures of this compound

This compound (IrF₆) exhibits distinct spectroscopic signatures due to electronic transitions that can be probed using techniques like UV-Vis spectroscopy. When isolated in a neon matrix at 6 K, IrF₆ displays specific absorption bands in the UV-Vis spectrum. nih.govresearchgate.net The electronic structure of binary iridium fluorides, including IrF₆, has been investigated through quantum-chemical calculations to support experimental findings. nih.gov

Irradiation of matrix-isolated IrF₆ with specific wavelengths of light induces electronic transitions that can lead to photochemical reactions. For instance, irradiation at λ=365 nm and λ=278 nm results in noticeable changes in its UV-Vis and IR spectra, indicating the transformation of the parent molecule into various photoproducts. nih.govd-nb.info These spectroscopic changes are fundamental to understanding the photochemistry of IrF₆. The analysis of these transitions provides insight into the electronic energy levels and the stability of the molecule. uobabylon.edu.iq

UV-Vis Characterization of Photoproducts from IrF₆

The photochemistry of this compound has been studied through photo-initiated defluorination in inert gas matrices. nih.govresearchgate.net Upon irradiation with UV light, IrF₆ decomposes into lower iridium fluorides. The identities of these photoproducts are determined by their characteristic IR and UV-Vis spectroscopic signatures, with assignments supported by quantum-chemical calculations. nih.govd-nb.info

The primary photoproducts vary depending on the wavelength of the irradiation. researchgate.net

Irradiation at λ=365 nm : This leads to the formation of iridium pentafluoride (IrF₅) and iridium trifluoride (IrF₃). researchgate.netd-nb.info

Irradiation at λ=278 nm : Subsequent or prolonged irradiation with higher energy light at this wavelength produces iridium tetrafluoride (IrF₄) and iridium difluoride (IrF₂). researchgate.netd-nb.info

Interestingly, some of these reactions are reversible. Iridium pentafluoride (IrF₅) can be converted back to IrF₆ by the addition of a fluorine atom, a process that can be initiated by blue-light (λ=470 nm) irradiation. nih.govresearchgate.netd-nb.info Further laser irradiation (λ=266 nm) of IrF₄ can also regenerate a range of iridium fluorides, including IrF₆, IrF₅, IrF₃, and IrF₂. nih.govresearchgate.net

| Irradiation Wavelength | Primary Photoproducts | Reaction Type |

|---|---|---|

| 365 nm | IrF₅, IrF₃ | Photo-initiated defluorination |

| 278 nm | IrF₄, IrF₂ | Further defluorination (Ir−F bond cleavage or F₂ elimination) |

| 470 nm (on IrF₅ + F) | IrF₆ | Reversal / Fluorination |

| 266 nm (on IrF₄) | IrF₆, IrF₅, IrF₃, IrF₂ | Photochemical disproportionation/rearrangement |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Binary Iridium Fluorides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of iridium fluoride complexes in solution. Multinuclear NMR techniques, including ¹⁹F and ¹³C NMR, have been employed to characterize various iridium carbonyl fluorides and iridium(III) fluoride complexes. rsc.orgelectronicsandbooks.com For example, the controlled fluorination of [Ir₄(CO)₁₂] with xenon difluoride (XeF₂) in hydrogen fluoride (HF) solution yields species such as fac- and mer-[IrF₃(CO)₃] and ultimately IrF₅. electronicsandbooks.com The stereochemistries of these iridium(III) complexes have been confirmed by multinuclear NMR spectroscopy. rsc.org

In the characterization of fac-[IrF₃(CO)₃], ¹⁹F NMR spectroscopy reveals resonances characteristic of fluoride ligands. electronicsandbooks.com Similarly, ¹³C NMR provides information about the carbonyl ligands and their electronic environment. These studies demonstrate the utility of NMR in identifying the products of sequential fluorination reactions and in elucidating the precise geometry of the resulting complexes. electronicsandbooks.com

X-ray Magnetic Circular Dichroism (XMCD) for this compound Complexes

X-ray Magnetic Circular Dichroism (XMCD) is a highly sensitive, element-specific technique used to investigate the magnetic properties of materials. ubc.campg.de It measures the difference in the absorption of left and right circularly polarized X-rays at an element's absorption edge, providing direct information about the spin and orbital magnetic moments of the atom. esrf.frwikipedia.org

XMCD has been applied to study iridium complexes, including those related to this compound, such as the [IrF₆]²⁻ complex. esrf.fr By probing the electronic transitions, for instance from a 2p to a 3d state (L-edge), XMCD can quantify the microscopic magnetic parameters of the iridium ions. ubc.cawikipedia.org This technique is invaluable for understanding the magnetic ordering and electronic structure of complex materials containing iridium, as the spin-orbit interaction is a key component in determining their magnetic properties. esrf.fr The ability of XMCD to isolate the magnetic contribution of a specific element makes it a powerful tool for studying magnetism in multi-element systems. ubc.caspringernature.com

Spectrophotometric Approaches for Iridium-Fluoride System Analysis

Spectrophotometry offers sensitive and cost-effective methods for quantifying the constituent elements of iridium-fluoride systems, typically after converting the sample into a suitable aqueous form. researchgate.net Rather than analyzing the intact IrF₆ molecule, these methods focus on the determination of iridium ions or fluoride ions in solution. researchgate.netscirp.org

For the determination of iridium, a common approach involves forming a colored complex with a specific chromogenic reagent. researchgate.net For example, a method for determining Ir³⁺ utilizes its reaction with 5-(2-benzothiazolyl-azo)8-hydroxy-quinoline (BTAHQ) to form a red complex. researchgate.net The analyte ions are collected on a membrane filter, and the absorption spectrum of the colored filter is measured. researchgate.net The absorbance is linearly related to the concentration of the iridium ion within specific ranges. researchgate.net

| Analyte | Reagent | Wavelength (λmax) | Detection Limit | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

|---|---|---|---|---|

| Ir³⁺ | BTAHQ | 563 nm | 0.03 µg/L | 4.81 x 10⁵ and 4.26 x 10⁷ |

Similarly, spectrophotometric methods for fluoride determination are based on its reaction with a colored metal-chelate complex. scirp.orgresearchgate.net The fluoride ion typically displaces the ligand from the complex, causing a color change that can be measured. For instance, fluoride can be determined by its bleaching effect on an aluminum-resorcin blue complex, where the decrease in absorbance is proportional to the fluoride concentration. scirp.org These methods are valuable for quantitative analysis in various samples after appropriate preparation to isolate the ion of interest and eliminate interferences. uni.edu

Computational Chemistry and Theoretical Investigations

Quantum-Chemical Calculation Methodologies

A variety of sophisticated quantum-chemical methods have been employed to model the complex electronic environments of iridium fluorides, where relativistic effects play a significant role.

Scalar relativistic coupled cluster calculations, particularly the "gold standard" CCSD(T) method, have been instrumental in accurately predicting the structures and vibrational frequencies of binary iridium fluorides (IrFₙ, where n=1–6) nih.govd-nb.infosciprofiles.com. This high-level computational approach provides a reliable treatment of electron correlation. For instance, CCSD(T) calculations were used to predict a linear structure for IrF₂ and a square-planar structure (⁴B₂g/D₄h symmetry) for molecular IrF₄ nih.gov. The calculated bond length of 183.2 pm for the quartet ground state of IrF₆, which has an Oₕ structure, shows excellent agreement with the gas-phase electron diffraction value of 183.9 pm d-nb.info. These theoretical results have provided crucial support for the assignment of species observed in matrix-isolation experiments nih.gov.

Table 1: Comparison of Theoretical and Experimental Data for Iridium Fluorides

| Compound | Method | Calculated Property | Value | Experimental Value |

|---|---|---|---|---|

| IrF₆ | CCSD(T) | Ir-F Bond Length | 183.2 pm d-nb.info | 183.9 pm (Gas-phase) d-nb.info |

| IrF₄ | CCSD(T) | Structure | Square-planar (D₄h) nih.gov | N/A |

| IrF₃ | CCSD(T) | Structure | T-shaped nih.gov | N/A |

| IrF₂ | CCSD(T) | Structure | Linear nih.gov | N/A |

To account for the significant relativistic effects in heavy elements like iridium, two-component quasirelativistic Density Functional Theory (DFT) calculations are frequently utilized nih.govsciprofiles.com. These methods explicitly include spin-orbit coupling (SOC), which can have a profound impact on molecular geometry and electronic states nih.gov. A notable example is IrF₅, where SOC effects are found to dominate over the Jahn-Teller effect. This leads to a triplet ground state with C₄ᵥ symmetry, a finding that was confirmed by spectroscopic data from solid argon and neon matrices nih.govd-nb.infochemistryviews.org. The inclusion of SOC is therefore essential for a correct description of the potential energy surface and molecular properties of certain iridium fluorides nih.gov. Relativistic DFT methods have also been benchmarked for calculating the hyperfine coupling constants of the related [IrF₆]²⁻ complex uit.no.

Multi-reference configuration interaction (MRCI) is a powerful quantum chemistry method for treating electron correlation in cases where the single-reference Hartree-Fock method is inadequate wikipedia.orgresearchgate.net. This situation often arises for excited states, molecules at distorted geometries, or systems with significant static correlation uba.ar. MRCI methods construct the electronic wave function from a linear combination of Slater determinants, where these determinants are generated by exciting electrons from a set of multiple reference configurations wikipedia.orgmpg.defaccts.de. This approach provides a more balanced and accurate description of the ground and excited states compared to single-reference methods wikipedia.org. While specific MRCI calculations on iridium hexafluoride are not detailed in the provided context, the method is highly suitable for studying its potential excited states and photochemical decomposition pathways, which involve complex electronic structures.

Standard DFT functionals often fail to accurately describe long-range dispersion forces (van der Waals interactions), which can be critical for modeling reaction mechanisms and intermolecular complexes uit.nochemrxiv.org. To remedy this, empirical dispersion corrections are often added to the DFT energy. For iridium chemistry, functionals incorporating Grimme's dispersion corrections (e.g., D2, D3, D3BJ) have been shown to significantly improve the accuracy of calculated reaction energetics uit.nofigshare.com. In the study of iridium fluorides, the DFT-D3 scheme with Becke-Johnson (BJ) damping was specifically used to optimize the structure of the IrF₄ ⋅ F₂ complex, highlighting the importance of dispersion forces in such systems nih.gov.

Table 2: Overview of Computational Methodologies Applied to Iridium Fluorides

| Methodology | Abbreviation | Key Feature(s) | Specific Application Example(s) |

|---|---|---|---|

| Scalar Relativistic Coupled Cluster | CCSD(T) | High-accuracy electron correlation treatment. | Prediction of IrF₆ bond length and structures of IrF₂, IrF₃, IrF₄ nih.govd-nb.info. |

| Two-Component Quasirelativistic DFT | 2c-DFT | Includes spin-orbit coupling (SOC) effects. | Determining the C₄ᵥ triplet ground state of IrF₅ nih.govd-nb.info. |

| Multi-Reference Configuration-Interaction | MRCI | Treats static and dynamic correlation. | Suitable for studying excited states and photochemistry wikipedia.orgresearchgate.net. |

Prediction of Higher Oxidation State Iridium Fluorides

Computational chemistry serves as a vital tool for predicting the existence and properties of new molecules under extreme conditions, including iridium fluorides with oxidation states higher than +6.

Theoretical calculations have been performed to investigate the possibility of synthesizing iridium heptafluoride (IrF₇). DFT calculations at the B3LYP level of theory predict that IrF₇ would adopt a pentagonal-bipyramidal (D₅ₕ) triplet ground-state structure d-nb.info. For this predicted D₅ₕ geometry, two primary infrared (IR) active bands are calculated to appear at 718 cm⁻¹ and 662 cm⁻¹, with an intensity ratio of approximately 3:4 nih.gov. Despite these detailed theoretical predictions, all experimental attempts to synthesize and detect IrF₇ through methods such as the photolysis of IrF₆ in cryogenic matrices have thus far been unsuccessful nih.gov. Further calculations have suggested that the even higher fluoride (B91410), IrF₈, might be formed by reacting IrF₆ with F₂ under high pressure (39 GPa) wikipedia.org.

Table 3: Theoretically Predicted Properties of Iridium Heptafluoride (IrF₇)

| Property | Predicted Value/State | Computational Method |

|---|---|---|

| Molecular Geometry | Pentagonal-bipyramidal d-nb.info | B3LYP DFT d-nb.info |

| Point Group Symmetry | D₅ₕ nih.govd-nb.info | B3LYP DFT d-nb.info |

| Electronic State | Triplet Ground State d-nb.info | B3LYP DFT d-nb.info |

| Calculated IR Bands | 718 cm⁻¹, 662 cm⁻¹ nih.gov | Not Specified nih.gov |

Table 4: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | IrF₆ |

| Iridium Heptafluoride | IrF₇ |

| Iridium Octafluoride | IrF₈ |

| Iridium Pentafluoride | IrF₅ |

| Iridium Tetrafluoride | IrF₄ |

| Iridium Trifluoride | IrF₃ |

| Iridium Difluoride | IrF₂ |

High-Pressure Formation and Structure of IrF₈

Theoretical investigations utilizing first-principles swarm-intelligence structure search calculations predict the existence of a previously unknown iridium octafluoride (IrF₈) compound under high-pressure conditions. nih.gov This compound is notable as it would feature iridium in a +8 oxidation state, surpassing the previously known highest fluoride, this compound (IrF₆). nih.gov Calculations suggest that fluorine could react with this compound at approximately 39 GPa to form IrF₈. wikipedia.org

Computational studies have identified three distinct phases of IrF₈, all exhibiting characteristics of molecular crystals. nih.gov The structure and symmetry of these phases are pressure-dependent. As pressure increases, the spatial symmetry of the fundamental IrF₈ molecular unit evolves from a dodecahedron to a square antiprism, and finally to a quasi-cubic geometry. nih.gov The formation of this fluorine-rich compound at high pressure is attributed to a pressure-induced charge transfer. Specifically, the energy level of the Iridium 5d orbital increases more rapidly with pressure than that of the Fluorine 2p orbital, creating a strong driving force for charge transfer from iridium to fluorine. nih.gov

Furthermore, the predicted electron affinities of the three identified IrF₈ phases are calculated to be comparable to or even greater than that of platinum hexafluoride (PtF₆), which is renowned as one of the most powerful oxidizing agents among the third-row transition metal hexafluorides. nih.gov

| Pressure Range | Phase/Symmetry of Molecular Unit | Key Characteristics |

|---|---|---|

| Lower Pressure | Dodecahedron | Initial stable phase upon formation. |

| Intermediate Pressure | Square Antiprism | Transition phase with increasing pressure. |

| Higher Pressure | Quasi-cube | Highest symmetry phase observed computationally. |

Metastability and Decomposition Pathways of IrF₉

Iridium nonafluoride (IrF₉) represents a hypothetical molecule at the frontier of theoretical chemistry. While iridium is known to achieve a rare +9 oxidation state in the cation [IrO₄]⁺, its existence in a neutral binary fluoride is a subject of computational exploration. wikipedia.orgnih.gov Theoretical studies suggest that for iridium's lighter congener, rhodium, the +6 oxidation state is the maximum, while for iridium, the +6 state is common, and the +9 state is exceptionally rare. wikipedia.org

Detailed computational investigations specifically modeling the metastability and decomposition pathways of IrF₉ are not prevalent in the surveyed scientific literature. The prediction of such hypervalent molecules is challenging, and they are expected to be highly unstable, if they can exist at all. The stability of such a compound would be limited by factors such as extreme steric hindrance and the immense energy required to ionize iridium to a +9 state. Further theoretical work would be required to define potential energy surfaces, transition states, and decomposition products, which would likely involve the loss of fluorine atoms or F₂ molecules to yield lower iridium fluorides.

Simulation of Spectroscopic Properties

Quantum-chemical calculations have been instrumental in interpreting the spectroscopic properties of this compound and related species. The infrared (IR) spectra of IrF₆ isolated in cryogenic noble-gas matrices have been studied and compared with computational predictions. In a neon matrix, the characteristic IR bands of IrF₆ appear as a triplet at 722.8, 720.6, and 718.1 cm⁻¹, while in an argon matrix, a doublet is observed at 719.3 and 716.0 cm⁻¹. d-nb.info These splittings are attributed to weak interactions with the matrix host atoms. d-nb.info

Electronic structure calculations, particularly those employing quasi-relativistic density functional theory (DFT) methods that account for spin-orbit coupling (SOC), are crucial for accurately predicting the spectra and properties of iridium fluoride anions. nih.gov For the IrF₆⁻ anion, computations including SOC correctly predict an octahedral (Oₕ) structure with a nondegenerate ground state, which aligns with observed IR bands. nih.gov This is a significant finding, as scalar-relativistic calculations incorrectly suggest a distorted D₄ₕ structure. nih.gov

Computational studies have also been used to identify the products of IrF₆ photolysis. For instance, IR bands observed at 697.8, 647.5, and 645.5 cm⁻¹ in solid neon following photolysis are assigned to different vibrational modes of iridium pentafluoride (IrF₅), an assignment supported by DFT and CCSD(T) level calculations. d-nb.info

| Compound | Matrix | Experimental Frequency | Computational Method | Calculated Frequency |

|---|---|---|---|---|

| IrF₆ | Neon | 722.8, 720.6, 718.1 | DFT/B3LYP | N/A |

| IrF₆ | Argon | 719.3, 716.0 | DFT/B3LYP | N/A |

| IrF₅ | Neon | 697.8, 647.5, 645.5 | CCSD(T) | 727.9 (for IrF₄) |

| IrF₃ | Neon | 684.9, 658.8 | CCSD(T) | N/A |

Computational chemistry provides deep insights into the molecular structures and energetics of the binary iridium fluoride series, IrFₙ (where n=1–6). These studies, often performed up to a scalar relativistic CCSD(T)/triple-ζ level, have been used to predict geometries and support the experimental identification of these species. d-nb.info

The calculations confirm that IrF₆ possesses a highly symmetric octahedral (Oₕ) geometry. wikipedia.org For the lower fluorides, which are often generated via photolysis of IrF₆ in matrix isolation experiments, theory has been vital for structural assignment. d-nb.info For example, iridium pentafluoride (IrF₅) is predicted to have a C₄ᵥ symmetry, a structure where the influence of spin-orbit coupling is dominant over the Jahn-Teller effect, leading to a triplet ground state. d-nb.info Iridium tetrafluoride (IrF₄) is predicted to have a square-planar (D₄ₕ) structure. d-nb.info These theoretical structures are crucial for assigning the experimentally observed IR spectra. d-nb.info

| Compound | Predicted Point Group | Predicted Molecular Geometry | Reference |

|---|---|---|---|

| IrF₆ | Oₕ | Octahedral | wikipedia.org |

| IrF₅ | C₄ᵥ | Square Pyramidal | d-nb.info |

| IrF₄ | D₄ₕ | Square Planar | d-nb.info |

| IrF₃ | C₂ᵥ | T-shaped Planar | d-nb.info |

| IrF₂ | C₂ᵥ | Bent | d-nb.info |

| IrF | C∞v | Linear | d-nb.info |

Mechanistic Computational Studies

Computational studies, particularly using dispersion-corrected Density Functional Theory (DFT), have been pivotal in elucidating the mechanisms of iridium-catalyzed asymmetric fluorination reactions. wikipedia.org These combined computational and experimental approaches have investigated the regio- and enantioselective allylic fluorination using chiral diene-ligated iridium catalysts. wikipedia.org

A key finding from these studies is the crucial dual role of the trichloroacetimidate group. It acts not only as an effective leaving group but also as a ligand that facilitates the conversion of racemic allylic trichloroacetimidates into enantioenriched allylic fluorides. wikipedia.orgwikipedia.org This process occurs through a Dynamic Kinetic Asymmetric Transformation (DYKAT). wikipedia.orgwikipedia.org

Computational modeling supports a mechanism where diastereomeric π-allyl iridium intermediates are able to equilibrate. wikipedia.org This equilibration is proposed to occur via a pi-sigma-pi mechanism, which is facilitated by the trichloroacetimidate ligand. wikipedia.org This computational insight helps to explain the high levels of regio- and enantioselectivity observed in these reactions, providing a theoretical foundation for the development of more efficient and selective fluorination methodologies. wikipedia.orgwikipedia.org

Computational Elucidation of Iridium-Catalyzed C-H Activation Processes

Computational studies, particularly those employing density functional theory (DFT), have become instrumental in elucidating the mechanisms of iridium-catalyzed Carbon-Hydrogen (C-H) activation. oberlin.edu These theoretical investigations provide detailed energetic and structural information about transition states and intermediates, which are often difficult to characterize experimentally.

Research has focused on the C-H activation of various organic molecules, such as anisole, using an iridium(III) catalyst. oberlin.edu DFT calculations have been used to optimize the transition states for this type of reaction and to determine its energetics. oberlin.edu One significant finding from these studies was the identification of an intermediate transition state resulting from oxidative addition to the iridium catalyst, which led to a stabilized metal hydride intermediate. oberlin.edu This result was unexpected, as the concerted metalation-deprotonation (CMD) process was the anticipated mechanism. oberlin.edu The CMD pathway is more commonly implicated in similar reactions catalyzed by other metals like palladium. researchgate.net

Further computational analysis of Ir(III)-catalyzed direct C-H arylations suggests that, contrary to some initial proposals of an electrophilic metalation mechanism, the reaction proceeds via the CMD pathway. researchgate.net The transition states in these iridium-catalyzed reactions exhibit stronger metal-carbon interactions compared to those in palladium-catalyzed systems. researchgate.net Theoretical models also indicate that the choice of ligands, specifically those with a low trans effect, can lower the activation barrier for the C-H bond cleavage. researchgate.net

Ligand effects on regioselectivity have also been a key area of investigation. For instance, in the regioselective borylation of benzaldehyde, DFT computations revealed how changing the external ligand from 8-aminoquinoline (8-AQ) to tetramethylphenanthroline (TMP) switches the reaction's preference from ortho to meta borylation under identical conditions. nih.gov The calculations showed that the energetically preferred pathway involves the oxidative addition of the C-H bond to form an Ir(V)-aryl-hydride intermediate, followed by reductive elimination. nih.gov The turnover-determining step was identified as the oxidative addition transition state. nih.gov

In the context of asymmetric C-H activation, DFT calculations have highlighted the crucial role of noncovalent interactions. For the annulation of sulfoximines, theoretical studies suggested that a hydrogen-bonding interaction between the sulfoximine substrate and the chiral carboxylic acid ligand is essential for achieving high enantioselectivity. acs.org Both experimental and computational studies concurred that the C-H cleavage step is the rate-determining and enantio-determining step in this process. acs.org

Table 1: Key Findings from Computational Studies on Iridium-Catalyzed C-H Activation

| Area of Investigation | Key Computational Finding | Implication |

|---|---|---|

| Mechanism of C-H Activation | Identification of an oxidative addition pathway leading to a metal hydride intermediate, rather than a concerted mechanism. oberlin.edu | Challenges previous assumptions and provides a more nuanced understanding of the reaction pathway. |

| Ligand Effects | Ligands with low trans effect can decrease the activation barrier for C-H cleavage. researchgate.net | Guides the rational design of more efficient catalysts. |

| Regioselectivity | The choice of external ligand can switch the regioselectivity of borylation from ortho to meta. nih.gov | Allows for precise control over the position of functionalization. |

| Asymmetric Catalysis | Hydrogen-bonding interactions between the substrate and chiral ligand are critical for high enantiocontrol. acs.org | Emphasizes the importance of noncovalent interactions in designing stereoselective reactions. |

Investigation of Intramolecular Hydroamination Mechanisms

Computational chemistry has also provided significant insights into the mechanisms of iridium-catalyzed intramolecular hydroamination. Density functional theory (DFT) calculations have been employed to explore the complex reaction pathways for the hydroamination of aminoalkenes. nih.gov

One comprehensive study focused on the intramolecular hydroamination of 2,2-dimethyl-4-penten-1-amine, catalyzed by a Cp*Ir-chloropyrazole complex in the presence of a base. nih.gov The calculations revealed that the most favorable mechanistic pathway begins with the electrophilic activation of the olefin's C=C bond by the iridium center. This is followed by a reversible nucleophilic attack of the amine on the iridium-olefin bond. nih.gov A key subsequent step is the protonolysis of the Ir-C bond, which involves the transfer of a proton from the ammonium group to the metal. This leads to a high-energy hydrido-alkyl intermediate, and the subsequent reductive elimination of the cycloamine product is the turnover-limiting step. nih.gov

These computational models underscore the critical role of cooperative effects. A supportive hydrogen-bonded network, involving the pyrazolato ligand, the cycloamido moiety, and an external amine molecule, was found to be pivotal for facilitating the metal protonation and reductive elimination steps. nih.gov The catalyst's resting state was identified as an amine-iridium bound species. nih.gov

Further research into the intermolecular hydroamination of unactivated alkenes with indoles also utilized computational data to support mechanistic proposals. These studies suggested that the reaction proceeds through the insertion of the olefin into the Ir-N bond of an N-indolyl complex. acs.org

An alternative mechanistic pathway that has been considered involves the oxidative addition of an N-H bond to a low-valent iridium(I) catalyst, forming an iridium(III) intermediate, which then proceeds through a catalytic cycle. nih.gov Mechanistic investigations into the hydroamination of internal homoallylic amines support a process involving a trans-aminoiridation step, which forms a five-membered metallacyclic intermediate. nih.govrsc.org

Table 2: Proposed Mechanistic Steps in Iridium-Catalyzed Intramolecular Hydroamination

| Step | Description | Computational Support |

|---|---|---|

| 1. Olefin Activation | The catalytic cycle is initiated by the electrophilic activation of the alkene's C=C bond by the iridium metal center. nih.gov | DFT calculations show this as the initial interaction of the substrate with the active catalyst. |

| 2. Nucleophilic Attack | The tethered amine group performs a nucleophilic attack on the activated iridium-olefin linkage. nih.gov | This step is calculated to be facile and reversible. |

| 3. Proton Transfer & Reductive Elimination | A proton is transferred from the amine to the metal, followed by the turnover-limiting reductive elimination of the cyclic amine product. nih.gov | This process is facilitated by a hydrogen-bonding network, as revealed by computational models. |

| 4. Catalyst Regeneration | The final product is liberated, regenerating the active catalyst species for the next cycle. nih.gov | The calculations confirm the regeneration of the catalytically competent compound. |

Oxidizing Agent Properties and Reactivity with Noble Metals

This compound is among the most potent oxidizing agents known. chemistryviews.org Its high electron affinity makes it a strong oxidizer, capable of reacting with various elements. wikipedia.org This reactivity extends to the noble metals, which are typically resistant to chemical attack. americanelements.com Notably, IrF₆ is capable of oxidizing both gold and platinum. wechemglobal.com The high oxidation state of +6 for iridium in IrF₆ contributes to its powerful oxidizing nature. wikipedia.orgwikipedia.orgwebelements.com

The reactions of this compound often involve the reduction of iridium from its +6 oxidation state. For instance, in its reaction with zinc or boron sulphides, IrF₆ is reduced to iridium pentafluoride (IrF₅) while forming an adduct with sulfur tetrafluoride (SF₄). le.ac.uk

Photochemical Reaction Pathways

The photochemical behavior of this compound has been investigated through matrix-isolation spectroscopy, revealing complex de-fluorination and fluorine elimination and addition pathways. These studies typically involve irradiating IrF₆ isolated in a noble gas matrix at cryogenic temperatures. chemistryviews.orgd-nb.info

When this compound is subjected to UV irradiation, it undergoes photo-initiated de-fluorination. chemistryviews.orgd-nb.info This process involves the cleavage of Iridium-Fluorine (Ir-F) bonds. d-nb.info Irradiation with UV light at a wavelength of 365 nm results in the formation of iridium pentafluoride (IrF₅) and iridium trifluoride (IrF₃) as the primary photoproducts. chemistryviews.orgd-nb.inforesearchgate.net Further irradiation of the same matrix with a shorter wavelength of 278 nm leads to the production of iridium tetrafluoride (IrF₄) and iridium difluoride (IrF₂). chemistryviews.orgd-nb.inforesearchgate.net

The following table summarizes the photoproducts obtained from the de-fluorination of IrF₆ at different wavelengths.

| Wavelength of Irradiation | Primary Photoproducts |

| 365 nm | Iridium Pentafluoride (IrF₅), Iridium Trifluoride (IrF₃) |

| 278 nm (prolonged) | Iridium Tetrafluoride (IrF₄), Iridium Difluoride (IrF₂) |

The photochemical decomposition of IrF₆ proceeds through either Ir-F bond cleavage or F₂ elimination. d-nb.inforesearchgate.net Interestingly, some of these reactions are reversible. For example, iridium pentafluoride can be converted back to this compound by the addition of a fluorine atom under blue-light irradiation (λ = 470 nm). chemistryviews.orgresearchgate.net Furthermore, laser irradiation (λ = 266 nm) of iridium tetrafluoride can generate a mixture of iridium fluorides, including IrF₆, IrF₅, IrF₃, and IrF₂. chemistryviews.orgresearchgate.netnih.gov This indicates a complex interplay of fluorine elimination and addition reactions under specific photochemical conditions.

Reactions with Alkali Metal Fluorides to Form Anionic Complexes

This compound reacts with alkali metal fluorides (MF, where M = Na, K, Rb, Cs) to form anionic complexes. researchgate.net These reactions have been studied by co-depositing laser-ablated alkali metal fluorides with IrF₆ in cryogenic neon or argon matrices. researchgate.net The product of this reaction is an ion pair, M[IrF₆]. researchgate.net

In these complexes, the IrF₆⁻ anion is formed. researchgate.net Computational studies, taking into account spin-orbit coupling effects, show that the IrF₆⁻ anion has an octahedral (Oₕ) structure in a nondegenerate ground state. researchgate.netresearchgate.net The M[IrF₆] ion pairs exhibit C₃ᵥ symmetry, with the alkali metal ion coordinated to three fluorine atoms of the IrF₆⁻ anion. researchgate.netfu-berlin.de Spectroscopic evidence has demonstrated structural changes in this series of ion pairs, from sodium to cesium. researchgate.net

The formation of these anionic complexes highlights the Lewis acidity of IrF₆, where it accepts a fluoride ion from the alkali metal fluoride.

Iridium-Catalyzed Fluorination Reactions

While this compound itself is a powerful fluorinating agent, specific iridium complexes are utilized as catalysts in important organic fluorination reactions. These catalytic systems often involve iridium in lower oxidation states, such as +1.

A significant application of iridium catalysis in fluorination is the asymmetric allylic fluorination of trichloroacetimidates. nih.govacs.org This reaction utilizes a chiral diene-ligated iridium(I) complex as the catalyst and a nucleophilic fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF). nih.govacs.orgthieme-connect.com

In this process, racemic allylic trichloroacetimidates are converted into enantioenriched allylic fluorides. nih.govacs.org The reaction proceeds through a dynamic kinetic asymmetric transformation (DYKAT), which involves the rapid equilibration of two possible π-allyl iridium intermediates. thieme-connect.com The trichloroacetimidate group plays a crucial role as a potent leaving group and a ligand in the catalytic cycle. nih.govacs.org This methodology provides a robust and efficient route for the synthesis of chiral allylic fluorides, which are important motifs in pharmaceutical and agricultural chemicals. thieme-connect.com

The following table provides a simplified overview of the key components in this catalytic reaction.

| Component | Role |

| Chiral Diene-Iridium(I) Complex | Catalyst |

| Allylic Trichloroacetimidate | Substrate (Fluorine Acceptor) |

| Triethylamine trihydrofluoride (Et₃N·3HF) | Nucleophilic Fluoride Source |

This article explores advanced topics in the chemical reactivity and reaction mechanisms pertinent to iridium catalysis, with a specific focus on fluorination techniques and C-H activation methodologies.

Applications in Advanced Materials and Research Fields

Precursor for Iridium Thin Film Deposition

Iridium hexafluoride serves as a valuable precursor for depositing high-purity iridium thin films. researchgate.net Thin films of iridium are sought after for their high melting point, excellent density, chemical stability, and electrical conductivity. sciencepublishinggroup.comgoogle.com Deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are preferred for their ability to create uniform and conformal layers, which are crucial for modern microelectronic devices. google.comrsc.org IrF₆ is noted for having the highest vapor pressure of all known iridium precursors, which allows for stable and controlled delivery into deposition systems. researchgate.net

Atomic Layer Deposition (ALD) is a technique that builds thin films one atomic layer at a time through sequential, self-limiting surface reactions. researchgate.net This method provides exceptional control over film thickness and uniformity, even on complex, three-dimensional surfaces. researchgate.netresearchgate.net this compound has been identified as an exceptional precursor for thermal ALD of iridium when using molecular hydrogen as the reducing co-reactant. researchgate.net The ALD process using IrF₆ can be performed at relatively low temperatures, with depositions successfully carried out at 375°C. researchgate.net The self-limiting nature of the ALD process ensures the growth of high-quality, smooth, and pure iridium films. researchgate.netbohrium.com

Table 1: Comparison of Iridium ALD Precursors

| Precursor | Formula | Deposition Temperature (°C) | Co-reactant | Key Advantages |

| This compound | IrF₆ | 375 | H₂ | High vapor pressure, high purity films researchgate.net |

| Tris(2,4-pentanedionato)iridium | Ir(acac)₃ | 225-375 | O₂ | Wide temperature range bohrium.comntu.edu.sg |

| (MeCp)Ir(CHD) | C₁₂H₁₅Ir | 225-350 | O₂ | Good quality films researchgate.net |

Chemical Vapor Deposition (CVD) is a widely used process for producing high-quality, high-performance solid materials, often in the form of thin films. nii.ac.jp In the context of iridium, CVD is attractive for creating contacts and radiation-damage-free electrodes with excellent conformal coverage. nii.ac.jp this compound has been utilized in CVD processes to deposit iridium films at temperatures around 500°C, with hydrogen used as a reducing agent. researchgate.net While early studies of iridium CVD using halide precursors like IrF₆ noted the need for high deposition temperatures (above 973 K or 700°C) and potential for corrosive action, the high purity of the resulting films was a significant advantage. nii.ac.jp

Pulsed-CVD is an intermediate process that combines aspects of both CVD and ALD. researchgate.net This method has also been successfully employed for the deposition of highly pure iridium films using IrF₆ as the precursor. researchgate.net

Iridium thin films, produced from precursors like IrF₆, have several important applications in advanced technologies.

Integrated Circuits (ICs): Due to its chemical stability, high work function, and ability to withstand oxidizing conditions, iridium is an excellent material for electrodes in ICs. sciencepublishinggroup.comresearchgate.net It is used in Dynamic Random Access Memories (DRAMs) and Ferroelectric Random Access Memories (FRAMs). sciencepublishinggroup.comresearchgate.net Iridium can also serve as a gate electrode in Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs). sciencepublishinggroup.comresearchgate.net

Optical Technologies: High-quality iridium coatings are valuable in optics. They are used for mirrors in the infrared (IR) spectral range, where they offer high reflectance and stability without the need for protective layers. optica.org Iridium thin films are also applied in the X-ray and ultraviolet (UV) to visible (VIS) spectral ranges for components like Fresnel zone plates and metal wire grid polarizers. researchgate.netoptica.org The ability of ALD to conformally coat complex nanostructured substrates makes it possible to create advanced optical components with high performance. researchgate.netoptica.org

High-Level Oxidation State Studies of Transition Metals

This compound is a key compound in the study of high oxidation states in transition metals. wechemglobal.com The +6 oxidation state of iridium in IrF₆ is one of the highest well-characterized oxidation states for the element, though even higher states have been observed. wikipedia.orgwikipedia.org The study of such compounds is fundamental to understanding the chemical bonding and electronic structure of elements under extreme oxidation. nih.gov

Fluorine and oxygen are particularly effective at stabilizing the highest oxidation states of transition metals due to their high electronegativity and small size. vedantu.com IrF₆ is one of seventeen known binary hexafluorides, a class of compounds that provides a platform for investigating the limits of oxidation. wikipedia.org Research into iridium fluorides has provided insight into the widest range of oxidation states known for any element, from -III to +IX. researchgate.net The iridium tetroxide cation, [IrO₄]⁺, holds the record for the highest confirmed oxidation state at +9. wikipedia.orgnih.govresearchgate.net Theoretical studies even suggest that under high pressure (39 GPa), IrF₆ might react with fluorine to form IrF₈. wechemglobal.comwikipedia.org

Research in Gas-Phase Chemistry

This compound is a subject of significant research in gas-phase chemistry and spectroscopy. wechemglobal.com Its volatility allows for detailed studies of its molecular structure and properties in the gas phase. wechemglobal.comwikipedia.org The IrF₆ molecule has an octahedral geometry in the gas and liquid phases. wechemglobal.comwikipedia.org

Matrix-isolation spectroscopy, a technique where molecules are trapped in an inert gas matrix at very low temperatures (e.g., 6 K), has been used extensively to study the entire series of iridium fluorides, IrFₙ (where n=1-6). researchgate.netchemistryviews.org In these experiments, the photo-initiated decomposition of IrF₆ using UV light allows for the generation and spectroscopic characterization of lower-valent iridium fluorides like IrF₅ and IrF₃. researchgate.netchemistryviews.org These studies provide valuable data on the molecular structure, vibrational frequencies, and electronic properties of these highly reactive species, contributing to a deeper understanding of fundamental chemical interactions. researchgate.netchemistryviews.org

Development of Electronic and Magnetic Quantum Materials

Iridium-containing compounds, particularly iridium halides, are at the forefront of research into new electronic and magnetic quantum materials. cornell.edu These materials are of interest for their potential to host novel quantum phenomena, such as new types of superconductivity and magnetism, arising from the strong coupling between an electron's spin and its orbital motion (spin-orbit coupling). cornell.edu

In materials containing heavy elements like iridium, the spin and orbital angular momentum of the 5d electrons can couple strongly to form a quantum state known as a J_eff=1/2 magnet. cornell.edu The search for real materials that exhibit these ideal quantum properties is a significant challenge. cornell.edu Research has shown that crystal structures incorporating IrX₆ octahedra (where X is a halide) are key to realizing these states. cornell.edu The specific arrangement and separation of these octahedra influence the magnetic and electronic properties of the material. While direct application of IrF₆ in this context is not widely documented, the foundational role of the IrX₆ structural unit in iridium halides highlights the importance of this class of compounds in the design and discovery of novel quantum materials. cornell.edu

Molecular Iridium Fluoride (B91410) Complexes as Building Blocks

The robust nature of the hexacoordinate iridium fluoride complex, [IrF₆]²⁻, makes it a valuable component for the bottom-up construction of molecule-based materials. esrf.fr This approach allows for the design and synthesis of new materials with specific topologies and potentially exotic physical properties. esrf.fr A notable example of this is the creation of a one-dimensional coordination polymer, Zn(viz)₄[IrF₆], where the [IrF₆]²⁻ anion acts as a fundamental 'iridate'-building block. esrf.fr These soft-chemistry methods offer a distinct advantage over traditional solid-state synthesis techniques used for producing iridates, paving the way for novel material design. esrf.fr

Model Systems for Iridate Physics

Iridium oxides, or iridates, are a class of materials where the interplay between electron-electron correlations and spin-orbit coupling can lead to novel electronic and magnetic states. yutelab.comarxiv.org Understanding the fundamental physics of these materials often requires simplified model systems. Molecular fluoride complexes of iridium, particularly the [IrF₆]²⁻ anion, serve as excellent models for the iridium sites found in inorganic iridium oxides. esrf.fr

The fundamental structural unit in all iridates is the {IrO₆}⁸⁻ moiety, which is difficult to isolate due to its high charge. esrf.fr The [IrF₆]²⁻ complex, however, is isostructural to this unit and has a much lower charge, making it chemically easier to handle and isolate within a material. esrf.fr X-ray magnetic circular dichroism (XMCD) experiments have confirmed that the electronic structure of the [IrF₆]²⁻ complex is virtually identical to that of the {IrO₆}⁸⁻ unit in iridates. esrf.fr This makes materials based on [IrF₆]²⁻ highly realistic molecular model systems for studying the single-ion properties of iridates without the complexities of the extended solid-state lattice. esrf.fr

| Structural Unit in Iridates | Molecular Analogue | Key Similarity | Advantage of Molecular Analogue |

|---|---|---|---|

| {IrO₆}⁸⁻ | [IrF₆]²⁻ | Virtually identical electronic structure and geometry | Lower charge allows for chemical isolation and easier study |

Potential in High-Energy Systems Research

This compound plays a role in the production of the iridium-192 (¹⁹²Ir) isotope. aeoi.org.ir ¹⁹²Ir is a significant gamma radiation source with applications in both medicine and industry. In the medical field, it is used in brachytherapy for cancer treatment and in low-dose medical radiography. aeoi.org.ir It also serves as a substitute for Cobalt-60 in some radiotherapy applications. aeoi.org.ir In industrial settings, ¹⁹²Ir is utilized for radiography, particularly in the oil and gas industries, to inspect welds and structural integrity. aeoi.org.ir Furthermore, this compound finds application in radiobiology research. aeoi.org.ir

Catalysis Research

The design of chiral catalysts is crucial for asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral molecule. Iridium complexes have emerged as highly effective catalysts in a variety of asymmetric transformations. A key design principle involves the use of chiral ligands that coordinate to the iridium center, creating a chiral environment that directs the stereochemical outcome of the reaction.

One approach is the use of "chiral-at-metal" iridium(III) complexes, where the iridium atom itself is the sole source of chirality. acs.org These complexes, which can be substitutionally labile yet stereochemically stable, effectively catalyze reactions with high enantioselectivity. acs.org Another strategy involves the design of modular and tunable chiral pyridine units within ligands, which can be readily assembled into different chelating structures for use in mechanistically diverse transition-metal-catalyzed reactions. acs.org

The development of bifunctional catalysts, which contain both a metal center and a ligand with a separate catalytic site, is another important design aspect. For instance, quinoline-squaramide catalysts have been designed for the asymmetric synthesis of complex organic molecules. frontiersin.org The rational design of these catalysts often combines modular synthesis with advanced theoretical methods to create highly efficient and selective catalysts for the synthesis of sp³-rich compounds, including bioactive natural products. monash.edu

| Design Strategy for Chiral Iridium Catalysts | Key Feature | Example Application |

|---|---|---|

| Chiral-at-Metal Complexes | Iridium center is the sole source of chirality | Enantioselective Friedel–Crafts addition of indoles |

| Modular Chiral Ligands | Tunable chiral units for diverse reactions | Asymmetric C–H borylation |

| Bifunctional Catalysts | Combines metal center with a ligand-based catalytic site | Asymmetric synthesis of multi-stereocenter compounds |

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the direct modification of complex molecules, such as pharmaceuticals and natural products, at a late stage in their synthesis. nih.govnih.gov This approach avoids the need for de novo synthesis of each new analogue, saving time and resources. nih.gov Iridium-catalyzed C-H activation has become a valuable tool for LSF due to its ability to selectively functionalize C-H bonds, which are ubiquitous in organic molecules. nih.govnih.gov

The development of iridium-catalyzed reactions with high functional group tolerance is essential for their application in LSF. nih.govacs.org For example, iridium-catalyzed ortho-C-H amination has been developed that is applicable to a wide range of directing groups inherently present in complex molecules, without the need for additional ligands. nih.govacs.org Similarly, iridium-catalyzed C-H methylation and deuteromethylation of benzoic acids have been applied to the LSF of marketed drugs, leading to analogues with improved metabolic stability. nih.gov

The success of these methods often relies on the use of high-throughput experimentation to rapidly screen reaction conditions and identify catalysts and reagents that are compatible with complex substrates. researchgate.net The application of electrochemical methods in iridium-catalyzed LSF has also been explored, offering a more sustainable approach by avoiding the use of chemical oxidants. acs.org

Advanced Fluorinating Agent in Chemical Synthesis

This compound is a powerful oxidizing agent and one of the most reactive metal hexafluorides. chemistryviews.org Its high reactivity makes it a potent fluorinating agent in chemical synthesis. While its direct application can be limited by its aggressive nature, related iridium compounds and catalytic systems are being explored for fluorination reactions.

One innovative approach involves the use of an iridium-based photocatalyst to activate sulfur hexafluoride (SF₆), an inexpensive and safe gas, for the deoxyfluorination of allylic alcohols. nih.gov This suggests that iridium catalysis can be employed to generate reactive fluorinating species from inert sources under mild conditions. nih.gov

The properties of this compound are summarized in the table below.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | IrF₆ | wikipedia.org |

| Molar Mass | 306.22 g/mol | wikipedia.org |

| Appearance | Yellow crystalline solid | wikipedia.org |

| Melting Point | 44 °C | wikipedia.org |

| Boiling Point | 53.6 °C | wikipedia.org |

| Density | 5.11 g/cm³ | wikipedia.org |

Semiconductor Industry Applications

The unique properties of iridium and its compounds are leveraged in the semiconductor industry for fabricating advanced electronic components. While fluorine-based chemistries are integral to semiconductor processing, the application of this compound is primarily focused on the deposition of high-purity iridium films, a critical surface treatment process.

In semiconductor manufacturing, plasma etching is a fundamental process used to create intricate circuits on wafers. While various fluorine-containing gases are standard for etching silicon-based materials, the etching of iridium (Ir) thin films—used in applications like Ferroelectric RAM (FeRAM)—requires specific plasma chemistries. Research shows that fluorine-based plasmas, such as those containing sulfur hexafluoride (SF₆) or carbon tetrafluoride (CF₄), are effective for etching iridium films. Studies investigating different gas mixtures have found that fluorine-containing plasmas can achieve significantly faster etch rates for iridium compared to chlorine-based chemistries.

More directly, this compound serves as a key precursor for depositing ultra-pure iridium thin films through methods like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). researchgate.net IrF₆ is noted for having the highest vapor pressure of all known iridium precursors, which allows for stable and controlled delivery into the deposition chamber. researchgate.net In these processes, IrF₆ gas is introduced with a reducing agent, typically hydrogen (H₂), to deposit a thin, uniform, and highly pure layer of iridium metal onto the semiconductor substrate. researchgate.net This deposition is a critical surface treatment that forms essential components of microelectronic devices.

| Plasma Gas Chemistry | Typical Etch Rate | Key Characteristics |

|---|---|---|

| Fluorine-based (e.g., SF₆/Ar, CF₄/O₂) | ~30 nm/min | Significantly faster etch rates. CF₄/O₂ mixtures can produce profiles free of redeposition. |

| Chlorine-based (e.g., Cl₂/Ar, BCl₃/Ar) | <15 nm/min | Considerably slower etch rates compared to fluorine-based plasmas. |

Plasma and Laser Research

This compound is a valuable compound in fundamental plasma and laser research, particularly in the study of molecular photochemistry and the generation of other iridium fluoride species. Its reactivity when exposed to specific wavelengths of light allows researchers to investigate complex chemical transformations under controlled conditions.

A significant area of research involves the photo-initiated defluorination of IrF₆. nih.gov In these experiments, IrF₆ is isolated in a cryogenic matrix of an inert noble gas, such as neon or argon. The matrix is then irradiated with lasers of specific wavelengths, causing the IrF₆ molecule to break down and form lower-order iridium fluorides. By analyzing the resulting products with infrared and UV-vis spectroscopy, scientists can study the formation and properties of molecules like iridium pentafluoride (IrF₅), iridium tetrafluoride (IrF₄), and iridium trifluoride (IrF₃). nih.govresearchgate.net This research provides insight into the bond energies and photochemical pathways of highly fluorinated compounds. nih.gov

| Irradiation Wavelength (nm) | Primary Photoproducts Observed | Process |

|---|---|---|

| 365 nm (UV) | Iridium Pentafluoride (IrF₅), Iridium Trifluoride (IrF₃) | Initial photo-initiated defluorination. nih.govresearchgate.net |

| 278 nm (UV) | Iridium Tetrafluoride (IrF₄), Iridium Difluoride (IrF₂) | Further Ir-F bond cleavage or F₂ elimination with longer irradiation. nih.govresearchgate.net |

| 470 nm (Blue) | This compound (IrF₆) | Reversal process where IrF₅ can be converted back to IrF₆ by adding a fluorine atom. researchgate.net |

| 266 nm (UV) | IrF₆, IrF₅, IrF₄, IrF₃, IrF₂ | Generation of a mix of iridium fluorides from laser irradiation of IrF₄. researchgate.net |

Surface Modification of Metals and Alloys

The exceptional corrosion and oxidation resistance of iridium metal makes it a highly desirable coating for protecting other materials in extreme environments. researchgate.netmatthey.com this compound is utilized as a gaseous precursor in Chemical Vapor Deposition (CVD) processes to apply these protective iridium coatings onto various metallic and alloy substrates. nii.ac.jpresearchgate.net

In this surface modification technique, the substrate to be coated is placed in a vacuum chamber and heated to a high temperature. A mixture of this compound gas and a reducing gas, such as hydrogen, is then introduced. The chemical reaction at the hot surface reduces the IrF₆, depositing a dense, non-porous layer of metallic iridium. nii.ac.jp This process can create thick and robust coatings that serve as an effective barrier against high-temperature oxidation and chemical attack. researchgate.netmatthey.comnii.ac.jp Such coatings are critical for applications in aerospace and other high-performance industries where components must withstand harsh operating conditions. researchgate.net While effective, a key challenge of this process is managing the highly corrosive nature of iridium halides at the required deposition temperatures. nii.ac.jp

Development of Iridium-Based Chemosensors for Fluoride

The detection of fluoride ions is important in various fields, from environmental monitoring to healthcare. Research has focused on developing highly sensitive chemosensors for this purpose. While these sensors are "iridium-based," it is crucial to note that they are not derived from this compound.

The scientific literature indicates that the most effective iridium-based chemosensors for fluoride are complex organometallic compounds, specifically phosphorescent iridium(III) complexes. researchgate.netnii.ac.jp These sophisticated molecules are designed with specific receptor units, such as arylborane or imidazole groups, that can selectively interact with fluoride ions. researchgate.netnii.ac.jp This interaction, often through hydrogen bonding, alters the photophysical properties of the complex, leading to a detectable change in its light emission, such as phosphorescence quenching (an "ON-OFF" signal). researchgate.netnii.ac.jp

The synthesis routes for these advanced chemosensors typically start with other iridium compounds, like dichloro-bridged iridium dimers, and involve multi-step organic synthesis. researchgate.net There is no evidence in the reviewed research that this compound is used as a precursor or component in the development of these specific luminescent fluoride sensors.

Molecular Iridium Fluorides (IrF_n, n=1-5)

Lower-valent iridium fluorides, IrF_n_ where n ranges from 1 to 5, have been synthesized and characterized through a combination of matrix-isolation spectroscopy and quantum-chemical calculations. chemistryviews.org A systematic investigation of the entire series from IrF to IrF₅ has provided significant insights into their molecular structures and spectroscopic properties, which were previously lacking in detail. chemistryviews.org

The study of molecular iridium fluorides has been advanced through techniques that trap these species in inert gas matrices at cryogenic temperatures, allowing for their spectroscopic analysis. d-nb.info

Iridium Pentafluoride (IrF₅): A notable finding in the study of iridium pentafluoride is the significant influence of spin-orbit coupling, which dictates its molecular structure. chemistryviews.org This effect leads to a triplet ground state with C₄ᵥ symmetry for IrF₅. chemistryviews.org In scalar relativistic calculations, IrF₅ shows a distorted structure with a ³B₁/C₂ᵥ ground state. d-nb.info However, when spin-orbit coupling effects are included, the molecule adopts a square-pyramidal structure with C₄ᵥ symmetry. d-nb.info Diffuse reflectance UV-vis spectroscopy of solid IrF₅ has shown strong absorption bands in a broad range from approximately 200 to 500 nm, as well as at 840 nm and 1524 nm. d-nb.info In an HF solution, absorption bands were reported at 683 and 840 nm. d-nb.info

Iridium Tetrafluoride (IrF₄): The electronic diffuse reflectance spectrum of solid IrF₄ is characterized by absorptions at 263, 320, 405, and 510 nm. d-nb.info

Iridium Trifluoride (IrF₃): Solid IrF₃ exhibits absorption bands at 256, 300, and 500 nm in its diffuse reflectance UV-vis spectrum. d-nb.info Quantum-chemical calculations for IrF₃ suggest a T-shaped planar structure. d-nb.info

Iridium Difluoride (IrF₂) and Iridium Monofluoride (IrF): Both IrF and IrF₂ are predicted to be stable against fluorine elimination and homolytic bond cleavage based on calculated thermochemistry. d-nb.info Molecular IrF has been previously observed and analyzed using laser-induced fluorescence and dispersed fluorescence spectroscopy. d-nb.info

The vibrational frequencies of these fluorides have been identified through infrared spectroscopy in neon and argon matrices. For instance, after photolysis of IrF₆, new IR bands corresponding to lower-valent fluorides appear. d-nb.info

Table 1: Spectroscopic Data for Molecular Iridium Fluorides

| Compound | Symmetry | Ground State | Key Spectroscopic Features |

|---|---|---|---|

| IrF₅ | C₄ᵥ | Triplet | UV-vis absorptions (solid): ~200-500 nm, 840 nm, 1524 nm d-nb.info |

| IrF₄ | - | - | UV-vis absorptions (solid): 263, 320, 405, 510 nm d-nb.info |

| IrF₃ | T-shaped (planar) | - | UV-vis absorptions (solid): 256, 300, 500 nm d-nb.info |

| IrF₂ | - | - | Predicted to be stable d-nb.info |

The lower-valent molecular iridium fluorides can be generated through the photo-initiated defluorination of this compound (IrF₆) in neon and argon matrices at 6 K. chemistryviews.orgd-nb.info This process involves the cleavage of Ir-F bonds or the elimination of F₂ upon irradiation with specific wavelengths of light. chemistryviews.org

Irradiation of IrF₆ with UV light at a wavelength of 365 nm results in the formation of iridium pentafluoride (IrF₅) and iridium trifluoride (IrF₃) as the primary photoproducts. chemistryviews.orgd-nb.info Further and prolonged irradiation of the same matrix with a shorter wavelength of 278 nm leads to the production of iridium tetrafluoride (IrF₄) and iridium difluoride (IrF₂). chemistryviews.orgd-nb.info

Interestingly, some of these reactions are reversible. For example, IrF₅ can be converted back to IrF₆ by the addition of a fluorine atom under blue-light irradiation (λ=470 nm). chemistryviews.orgd-nb.info Furthermore, laser irradiation (λ=266 nm) of IrF₄ can also regenerate IrF₆, IrF₅, IrF₃, and IrF₂. chemistryviews.orgd-nb.info

An alternative method for producing molecular binary iridium fluorides, IrF_n_ (n=1–6), involves the co-deposition of laser-ablated iridium atoms with elemental fluorine in excess neon and argon matrices under cryogenic conditions. d-nb.info

Higher Iridium Fluorides (IrF₇, IrF₈, IrF₉)

While this compound is the highest experimentally confirmed binary fluoride of iridium, theoretical studies have explored the possibility of even higher oxidation states. researchgate.net

Computational studies have predicted the potential existence of iridium heptafluoride (IrF₇), iridium octafluoride (IrF₈), and iridium nonafluoride (IrF₉). fu-berlin.de

Iridium Heptafluoride (IrF₇): Theoretical calculations suggest that IrF₇ is a kinetically stabilized molecule and is considered a good candidate for detection in the gas phase or through matrix-isolation studies. d-nb.inforesearchgate.net It is predicted to have a pentagonal-bipyramidal (D₅ₕ symmetry) structure in a triplet ground state. fu-berlin.de

Iridium Octafluoride (IrF₈): Quantum-chemical calculations predict a square antiprismatic (D₄Ꮷ symmetry) structure for IrF₈ in a doublet ground state. fu-berlin.de However, IrF₈ is predicted to be metastable, with a strong tendency to decompose by eliminating F₂. researchgate.net More recent calculations suggest that high pressure (above 39 GPa) could potentially stabilize IrF₈, enabling its formation from the reaction of IrF₆ and F₂. fu-berlin.dewikipedia.org

Iridium Nonafluoride (IrF₉): IrF₉ is also predicted to be metastable and prone to decomposition through the exothermic elimination of F₂. researchgate.net Calculations indicate a minimum on the potential energy surface with D₃ₕ symmetry in its singlet ground state. fu-berlin.de

Despite theoretical predictions, the experimental synthesis and isolation of these higher iridium fluorides present significant challenges. fu-berlin.de Attempts to detect IrF₇ through additional photolysis of deposits in matrix-isolation experiments have been unsuccessful. d-nb.info The inherent instability of IrF₈ and IrF₉, with their predicted exothermic decomposition to lower fluorides, makes their isolation under normal conditions highly unlikely. researchgate.net

Iridium Oxyfluorides (OIrF, OIrF₂, FOIrF)

Iridium oxyfluorides represent another class of related compounds that have been synthesized and characterized for the first time through the reaction of laser-ablated iridium atoms with oxygen difluoride (OF₂) in solid neon and argon matrices. nih.govrsc.org

OIrF: The OIrF molecule has been found to possess a linear structure with a closed-shell singlet ground state. nih.gov It exhibits a significant triple bond character between iridium and oxygen. nih.gov The Ir-F bond length in OIrF is calculated to be 180.4 pm, which is shorter than the Ir-F bond in free IrF (186.1 pm) and IrF₂ (184.9 pm). nih.gov

OIrF₂: This molecule has a planar geometry with C₂ᵥ symmetry in a ²B₁ ground state. nih.gov A notable characteristic of OIrF₂ is the low spin-density contribution at the oxygen atom. nih.gov The unpaired electron is primarily located in the Ir-O π*-antibonding molecular orbital. nih.gov

FOIrF: The FIrOF molecule is predicted to have a planar structure in a ²A′′/Cₛ state, with the FO and IrF moieties in a trans conformation relative to the O-Ir bond. nih.gov

The identification and assignment of the main vibrational absorptions of these oxyfluorides were supported by infrared matrix-isolation spectroscopy with the use of ¹⁸OF₂ substitution and quantum-chemical calculations. nih.gov

Table 2: Structural Data for Iridium Oxyfluorides

| Compound | Symmetry | Ground State | Key Structural Features |

|---|---|---|---|

| OIrF | Linear | Singlet | Triple bond character in Ir-O; Ir-F bond length of 180.4 pm nih.gov |

| OIrF₂ | C₂ᵥ | ²B₁ | Planar geometry; low spin-density at oxygen nih.gov |

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes for High-Valent Iridium Fluorides

The synthesis of iridium hexafluoride (IrF₆) is typically achieved through the direct fluorination of iridium metal at elevated temperatures and pressures. ontosight.ai While effective, this method requires stringent conditions. Current research is exploring more controlled and efficient synthetic pathways to not only IrF₆ but also to theoretically predicted, yet experimentally elusive, higher-valent species.

Computational studies have suggested the kinetic stability of iridium heptafluoride (IrF₇) and the potential for synthesizing iridium octafluoride (IrF₈) from the reaction of IrF₆ and F₂ under high-pressure conditions. nih.govwikipedia.org Calculations predict that at 39 GPa, fluorine might react with this compound to form IrF₈. wikipedia.org The pursuit of these novel high-valent iridium fluorides is a significant frontier, pushing the boundaries of known oxidation states and chemical bonding. Future synthetic efforts will likely involve high-pressure techniques and the use of solid-state fluorine sources to create these exotic molecules. digitellinc.com

Table 1: Predicted High-Valent Iridium Fluorides

| Compound | Predicted Stability | Potential Synthetic Route |

|---|---|---|

| Iridium Heptafluoride (IrF₇) | Kinetically stabilized | Gas-phase or matrix-isolation studies |

| Iridium Octafluoride (IrF₈) | Stabilized under high pressure | Reaction of IrF₆ and F₂ at high pressure (e.g., 39 GPa) |

Advanced Spectroscopic Probes for Transient Iridium Fluoride (B91410) Species

Understanding the full spectrum of iridium-fluorine interactions requires the characterization of transient and lower-valent iridium fluoride species. Matrix-isolation spectroscopy has proven to be a powerful technique for this purpose. sfb1349.defu-berlin.de In these experiments, iridium atoms are co-deposited with fluorine in an inert gas matrix at cryogenic temperatures, allowing for the formation and spectroscopic identification of species such as IrF, IrF₂, IrF₃, IrF₄, and IrF₅. d-nb.infonih.gov

The photo-initiated defluorination of IrF₆ isolated in neon and argon matrices has been studied using IR and UV-vis spectroscopy, revealing the formation of various photoproducts. researchgate.netchemistryviews.org For instance, irradiation at specific wavelengths can selectively produce different iridium fluoride species. nih.gov Future research will likely employ more advanced and time-resolved spectroscopic techniques to probe the dynamics of these transient species, providing deeper insights into their formation, structure, and reactivity. d-nb.info

Table 2: Spectroscopic Identification of Transient Iridium Fluorides